molecular formula C24H18FN3O2 B612099 2-(benzyloxy)-5-(2-fluoropyridin-4-yl)-N-(pyridin-3-yl)benzamide CAS No. 1285515-21-0

2-(benzyloxy)-5-(2-fluoropyridin-4-yl)-N-(pyridin-3-yl)benzamide

Numéro de catalogue B612099
Numéro CAS: 1285515-21-0
Poids moléculaire: 399.43
Clé InChI: WCIGMFCFPXZRMQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(Benzyloxy)-5-(2-fluoropyridin-4-yl)-N-(pyridin-3-yl)benzamide (BFPP) is a novel benzamide compound with a variety of biological activities. BFPP has been studied for its potential use in the treatment of various diseases, including cancer, autoimmune disorders, and viral infections. BFPP has been demonstrated to possess anti-inflammatory, anti-cancer, and anti-viral properties. In addition, BFPP has been shown to have neuroprotective, cardioprotective, and hepatoprotective effects.

Applications De Recherche Scientifique

Parkinson’s Disease Treatment

GSK2578215A is a selective inhibitor of leucine-rich repeat kinase 2 (LRRK2), a potential therapeutic target for some forms of Parkinson’s disease . The G2019S mutation in LRRK2 enhances kinase activity, suggesting that small molecule LRRK2 kinase inhibitors like GSK2578215A may be able to block aberrant LRRK2-dependent signaling in Parkinson’s disease .

High Selectivity for LRRK2

GSK2578215A exhibits exceptionally high selectivity for LRRK2 across the kinome . This high selectivity makes it a valuable tool for studying LRRK2 function and pathology.

Inhibition of Ser910 and Ser935 Phosphorylation

GSK2578215A substantially inhibits Ser910 and Ser935 phosphorylation of both wild-type LRRK2 and the G2019S mutant at a concentration of 0.3-1.0 µM in cells . This suggests that GSK2578215A could be used to study the role of these phosphorylation sites in LRRK2 function and disease.

In Vivo Efficacy

GSK2578215A has been shown to inhibit LRRK2 activity in mouse spleen and kidney, but not in brain, following intraperitoneal injection of 100 mg/kg . This indicates that GSK2578215A could be used to study the peripheral effects of LRRK2 inhibition.

Induction of Protective Autophagy

GSK2578215A has been reported to induce protective autophagy in SH-SY5Y cells . This suggests that GSK2578215A could be used to study the role of autophagy in neurodegenerative diseases like Parkinson’s disease.

Biochemical Potency

GSK2578215A exhibits biochemical IC50s of around 10 nM against both wild-type LRRK2 and the G2019S mutant . This high potency makes it a valuable tool for studying LRRK2 function and pathology.

Propriétés

IUPAC Name

5-(2-fluoropyridin-4-yl)-2-phenylmethoxy-N-pyridin-3-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN3O2/c25-23-14-19(10-12-27-23)18-8-9-22(30-16-17-5-2-1-3-6-17)21(13-18)24(29)28-20-7-4-11-26-15-20/h1-15H,16H2,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCIGMFCFPXZRMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=CC(=NC=C3)F)C(=O)NC4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzyloxy)-5-(2-fluoropyridin-4-yl)-N-(pyridin-3-yl)benzamide

CAS RN

1285515-21-0
Record name GSK-2578215A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1285515210
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GSK-2578215A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q641JSF42X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

(2-Fluoro-4-pyridinyl)boronic acid (425 mg, 3.02 mmol), bis(triphenylphosphine)palladium(II) chloride (70.6 mg, 0.10 mmol) and sodium carbonate (1066 mg, 10.06 mmol) as a solution in 2 ml of water was added to a solution of 5-bromo-2-[(phenylmethyl)oxy]-N-3-pyridinylbenzamide (may be prepared as described in example 2; 771 mg, 2.01 mmol) in 1,2-dimethoxyethane (20 ml). The mixture was heated to reflux for 2 hours. The mixture was diluted with ethyl acetate (50 ml) and water (50 ml). The organic layer was separated and the aqueous layer was extracted with ethyl acetate (2×50 ml). The organics were combined and evaporated. The residue was purified by chromatography on silica eluting with 0-10% methanol/dichloromethane 1% ammonia to yield the title compound as an off-white solid. 500 mg.
Quantity
425 mg
Type
reactant
Reaction Step One
Quantity
1066 mg
Type
reactant
Reaction Step One
Quantity
771 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
70.6 mg
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.